1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol typically involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 5-chloro-2,3-dimethoxybenzaldehyde or 5-chloro-2,3-dimethoxybenzoic acid.

Reduction: 1-(5-chloro-2,3-dimethoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

1-(2,3-Dimethoxyphenyl)ethanol: Similar structure but lacks the chloro substituent.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains a ketone group instead of an alcohol.

Uniqueness

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and research applications .

Biological Activity

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

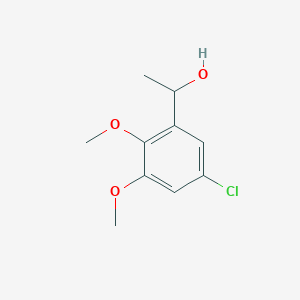

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H13ClO3

- Molecular Weight : 232.66 g/mol

- CAS Number : 117052-18-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Agonist Activity : The compound acts as an agonist to specific receptors, influencing metabolic and reproductive behaviors. This interaction may modulate signaling pathways related to appetite regulation and energy homeostasis.

- Enzyme Interaction : It has been shown to interact with enzymes involved in inflammatory responses, potentially inhibiting pathways such as the prostaglandin E2 and inducible nitric oxide synthase pathways.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

- Potential Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties through apoptosis induction in cancer cell lines, although further research is needed to confirm these effects .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may have favorable absorption characteristics due to its phenolic structure. Factors affecting its bioavailability include pH levels and temperature conditions during administration .

Properties

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSVUDBJHGMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555788 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117052-18-3 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.